Imidazo[1,2-a]pyridin-8-amine hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-8-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-8-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and functionalization steps . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are often employed to achieve the desired functionalization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit enhanced biological activity or improved pharmacokinetic properties .
Scientific Research Applications
Imidazo[1,2-a]pyridin-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The compound’s effects on cellular pathways can lead to the modulation of various biological processes, including cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyridine
Comparison: Imidazo[1,2-a]pyridin-8-amine hydrochloride stands out due to its unique substitution pattern and functional groups, which confer distinct biological activities and pharmacokinetic properties. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit higher potency or selectivity against specific targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C7H8ClN3 |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-8-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H,8H2;1H |
InChI Key |
LYHFSIFVZRPTLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)N.Cl |
Origin of Product |
United States |
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